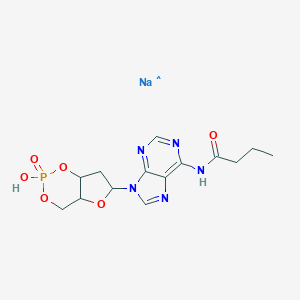![molecular formula C22H29NO9 B023061 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid CAS No. 94731-13-2](/img/structure/B23061.png)
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of similar complex organic molecules often involves multi-step chemical processes, including catalytic acylation, bromination, and catalytic tritiation, to obtain the desired product with high specificity and yield. For instance, the synthesis of 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid demonstrated the complexity and specificity required in synthesizing fluorescent probes for molecular diagnostics (Fa et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using a combination of spectroscopic techniques, including proton nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. These techniques provide insights into the compound's structure, including its stereochemistry and functional groups, essential for understanding its chemical behavior and reactivity.
Chemical Reactions and Properties
The compound's reactivity can be inferred from studies on similar naphthalene derivatives. These compounds participate in various chemical reactions, including peroxygenation and hydroxylation, indicative of their reactive nature and potential for further functionalization (Kinne et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and optical properties, are crucial for understanding the compound's behavior in different environments. The solvent polarity significantly affects the optical properties of similar compounds, as seen in the study of their UV-Vis and fluorescence spectra (Moreno Cerezo et al., 2001).
Applications De Recherche Scientifique
Enzymatic Hydroxylation Studies
- A study by Kinne et al. (2009) explored the use of an extracellular peroxygenase from Agrocybe aegerita for the regioselective hydroxylation of propranolol, which contains a similar naphthalene structure as the compound . This research opens possibilities for the enzymatic synthesis of complex hydroxylated compounds (Kinne et al., 2009).
Fluorescent Derivatisation
- Frade et al. (2007) demonstrated the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids to create strongly fluorescent derivatives. These derivatives have potential applications in biological assays, highlighting a research avenue for the fluorescent labeling of similar naphthalene-based compounds (Frade et al., 2007).
Alzheimer's Disease Research
- A study by Fa et al. (2015) synthesized a fluorescent probe for β-amyloids using a compound structurally related to the target compound. This research could guide the development of similar fluorescent probes for neurodegenerative diseases using naphthalene derivatives (Fa et al., 2015).
Anion Chemosensors
- Nayak et al. (2007) investigated compounds with a naphthalene structure for their potential as fluorescent and colorimetric anion chemosensors. This study indicates the potential of naphthalene derivatives in detecting specific ions or molecules (Nayak et al., 2007).
Photophysical Behavior Studies
- Moreno Cerezo et al. (2001) examined the photophysical behavior of compounds including a naphthalene structure in different solvents. This research is relevant for understanding the solubility and interaction of naphthalene derivatives in various environments (Moreno Cerezo et al., 2001).
Molecular Docking in Diabetes Management
- Muthusamy & Krishnasamy (2016) conducted a study on a compound structurally similar to the target, exploring its role in diabetes management through molecular docking. Such studies could inform the therapeutic potential of naphthalene derivatives in metabolic disorders (Muthusamy & Krishnasamy, 2016).
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO9/c1-11(2)23-9-12(24)10-30-15-7-8-16(14-6-4-3-5-13(14)15)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)/t12?,17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCESUDQAKCEBSY-MBOKBCRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10915338 | |
| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid | |
CAS RN |
94731-13-2 | |
| Record name | 4-Hydroxypropranolol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094731132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the major metabolic pathways of propranolol in humans and how does 4-hydroxypropranolol glucuronide fit in?
A1: Propranolol undergoes extensive first-pass metabolism in humans. Major metabolic pathways include ring oxidation to form 4-hydroxypropranolol, followed by glucuronidation to form 4-hydroxypropranolol glucuronide, as well as side-chain oxidation to form naphthoxylactic acid. Glucuronidation of propranolol itself also occurs, forming propranolol glucuronide [, , , ].
Q2: Is there a difference in the metabolism of the two enantiomers of propranolol?
A2: Yes, studies using deuterated enantiomers of propranolol have shown that while both enantiomers undergo similar metabolic pathways, the S-(-)-enantiomer is preferentially metabolized by ring oxidation, while the R-(+)-enantiomer favors side-chain oxidation [].
Q3: How does the formation of 4-hydroxypropranolol glucuronide change with increasing propranolol doses?
A3: Research indicates that the formation of 4-hydroxypropranolol glucuronide, along with other major metabolites, is saturable at higher doses of propranolol (40-320 mg/day). This saturability contributes to the non-linear pharmacokinetics of propranolol observed with increasing doses [].
Q4: Does pregnancy affect the metabolism of propranolol and the formation of its metabolites?
A4: Studies on pregnant women indicate that while the pharmacokinetics of propranolol, propranolol glucuronide, 4-hydroxypropranolol, and 4-hydroxypropranolol glucuronide remain largely unchanged during pregnancy, the formation of naphthoxylactic acid appears to be reduced, particularly in the third trimester [, ].
Q5: Can 4-hydroxypropranolol glucuronide be detected in patients undergoing hemodialysis?
A5: While not specifically addressed in the provided abstracts, one abstract mentions "massive propranolol metabolite retention during maintenance hemodialysis" []. This suggests that 4-hydroxypropranolol glucuronide, as a major metabolite, could potentially accumulate in patients with impaired renal function.
Q6: Is 4-hydroxypropranolol glucuronide found in human milk?
A6: Yes, propranolol and its metabolites, including 4-hydroxypropranolol glucuronide, have been detected in breast milk. The estimated maximum dose ingested by an infant through breastfeeding is low, approximately 0.1% of the maternal dose [].
Q7: How is 4-hydroxypropranolol glucuronide identified and quantified in biological samples?
A7: Early research utilized DEAE-Sephadex anion-exchange chromatography followed by reversed-phase HPLC for isolation and purification of glucuronide conjugates. Structure identification was achieved by electron impact GC/MS analysis of methyl ester-trimethylsilyl derivatives []. More recent techniques employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with chemical derivatization methods, such as using 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), to differentiate between aromatic and aliphatic glucuronide isomers [].
Q8: Are there species differences in the metabolism of propranolol?
A8: Yes, research comparing propranolol metabolism in horses to other species, including humans, has revealed differences. In horses, 4-hydroxypropranolol glucuronide is the major metabolite found in both plasma and urine, with side-chain glucuronidation and oxidation being less significant. Additionally, the biological half-life of propranolol in horses follows an allometric relationship with body weight, unlike in humans [].
Q9: How does the co-administration of diltiazem impact the metabolism of propranolol?
A9: Co-administration of diltiazem with propranolol leads to a significant reduction in the formation of ring-oxidized metabolites, including 4-hydroxypropranolol and its glucuronide. This results in an overall decrease in the oral clearance and increased bioavailability of both propranolol enantiomers. Interestingly, the S/R enantiomeric ratios of urinary metabolites remain largely unaffected [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



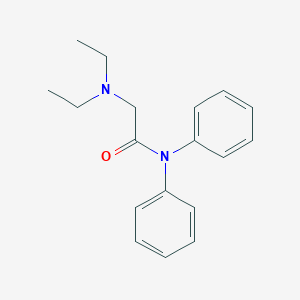



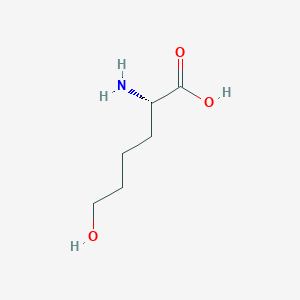
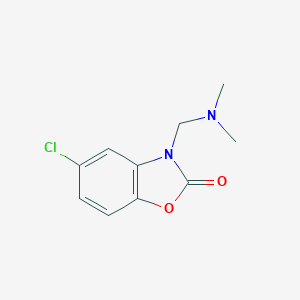
![5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide](/img/structure/B22993.png)
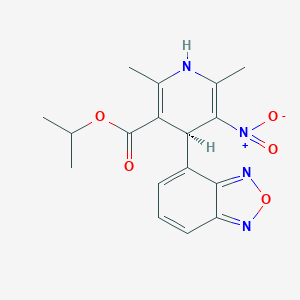
![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)
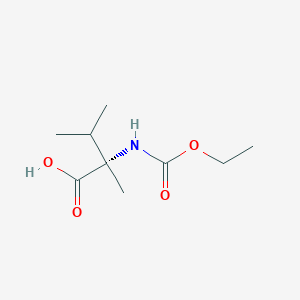
![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)
![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)
